![molecular formula C22H18FN3O2S2 B2863622 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260935-65-6](/img/structure/B2863622.png)
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide
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Description
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agent
F6609-2250: has shown potential as an antitubercular agent. Derivatives of this compound have been synthesized and assessed for their activity against Mycobacterium tuberculosis H37Rv , the causative agent of tuberculosis. These derivatives have exhibited potent to moderate activity, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that F6609-2250 could be a starting point for developing new antitubercular medications.
Antiviral Activity
The structural analogs of F6609-2250 have been explored for their antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have been reported to inhibit influenza A and Coxsackie B4 virus with significant potency . This indicates that F6609-2250 could be modified to enhance its antiviral capabilities.
Anti-HIV Properties
Compounds related to F6609-2250 have been synthesized and screened for anti-HIV activity. Certain derivatives have shown promising results against HIV-1 and HIV-2 strains in infected cells . This opens up possibilities for F6609-2250 to be used as a scaffold for developing new anti-HIV drugs.
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-6-5-7-15(12-14)25(2)19(27)13-30-22-24-17-10-11-29-20(17)21(28)26(22)18-9-4-3-8-16(18)23/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKSCRLXMOFHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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